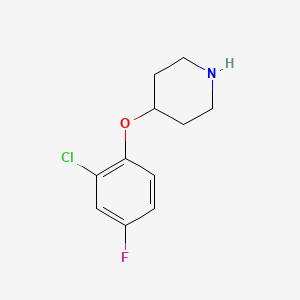

4-(2-Chloro-4-fluorophenoxy)piperidine

Description

4-(2-Chloro-4-fluorophenoxy)piperidine is a synthetic organic compound characterized by a piperidine (B6355638) ring linked via an ether bond to a dichlorofluorophenyl group. While specific research focusing exclusively on this molecule is not extensively detailed in publicly available literature, its structural components suggest its potential as an intermediate or a primary candidate in various research and development endeavors, particularly in the synthesis of more complex molecules. evitachem.com The compound's basic chemical properties are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 367501-07-3 |

| Molecular Formula | C₁₁H₁₃ClFNO |

| Molecular Weight | 229.68 g/mol |

| Synonyms | Piperidine, 4-(2-chloro-4-fluorophenoxy)- |

This table is interactive. Users can sort and filter the data.

The this compound structure is a member of the broader class of halogenated phenoxypiperidines. Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions, while chlorination can also modify a compound's electronic and steric properties. researchgate.net

Research into related halogenated phenoxypiperidine scaffolds has highlighted their potential in various therapeutic areas. For example, derivatives of this structural class have been investigated for their activity on central nervous system (CNS) targets. nih.gov The specific placement of halogen atoms on the phenoxy ring, as seen in this compound, is a critical aspect of its design, as it can significantly impact the molecule's interaction with target proteins. The synthesis of such compounds often involves the coupling of a halogenated phenol (B47542) with a suitable piperidine derivative. nih.govgoogle.com

The two core components of this compound, the piperidine ring and the phenoxy group, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a fundamental building block in a vast number of pharmaceuticals and natural products. Its saturated, flexible nature allows it to adopt various conformations, enabling it to fit into the binding sites of a wide range of biological targets. Phenylpiperidine derivatives, a subclass to which the title compound is related, have a significant role in medicine, particularly in the development of analgesics and other CNS-active agents. nih.gov The nitrogen atom in the piperidine ring can act as a proton acceptor, influencing the compound's solubility and ability to form hydrogen bonds.

The phenoxy moiety , an ether linkage to a phenyl ring, is another crucial pharmacophore. It is present in numerous approved drugs and is known to participate in key binding interactions, such as π-π stacking and hydrophobic interactions with protein targets. The oxygen atom can also act as a hydrogen bond acceptor. The substitution pattern on the phenyl ring, as with the chloro and fluoro groups in this compound, allows for fine-tuning of the electronic and steric properties of the molecule to optimize its biological activity. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIIPYMGXICIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625456 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-07-3 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements

Established Synthetic Pathways for 4-(2-Chloro-4-fluorophenoxy)piperidine Core

The construction of the this compound core relies on fundamental organic reactions that create the key ether linkage between the piperidine (B6355638) and the substituted aromatic ring.

Nucleophilic Aromatic Substitution (NAS) Approaches on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in this class of compounds. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org In this pathway, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

For the synthesis of this compound, a common approach involves the reaction of 4-hydroxypiperidine (B117109) (often with its nitrogen atom protected) with a suitable fluorinated arene, such as 1,2-dichloro-4-fluorobenzene (B72040) or 1-chloro-2,4-difluorobenzene. The presence of electron-withdrawing substituents, such as chlorine and fluorine atoms, on the aromatic ring is crucial as they activate the ring towards nucleophilic attack. libretexts.orglibretexts.org The fluorine atom is a particularly effective leaving group in activated SNAr reactions, often leading to higher reaction rates compared to other halogens, a phenomenon referred to as the "element effect". nih.gov The regioselectivity of the substitution is guided by the positions of these activating groups, typically ortho or para to the leaving group, which allow for effective stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgnih.gov

| Component | Role in NAS Reaction | Example |

| Aromatic Substrate | Electron-deficient ring with a good leaving group | 1-Chloro-2,4-difluorobenzene |

| Nucleophile | Attacks the aromatic ring | N-Boc-4-hydroxypiperidine |

| Base | Deprotonates the nucleophile | Sodium hydride (NaH) |

| Solvent | Aprotic polar solvent to facilitate the reaction | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

Etherification and Amination Reactions in Piperidine Functionalization

The formation of the ether linkage can also be viewed from the perspective of classical etherification reactions, primarily the Williamson ether synthesis. In this context, the alkoxide of 4-hydroxypiperidine acts as the nucleophile, displacing a halide from the 2-chloro-4-fluorophenyl system. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the hydroxyl group of an N-protected 4-hydroxypiperidine, generating the potent nucleophile required for the substitution. nih.gov

Alternatively, the synthesis can be designed around the functionalization of the piperidine nitrogen. While not directly forming the core ether linkage, amination reactions are central to building more complex analogs once the aryloxy piperidine scaffold is in place. These subsequent modifications are critical for exploring the structure-activity relationships of the compound class. nih.gov

Multistep Synthesis Protocols and Reaction Optimization

The synthesis of this compound, especially in a pharmaceutical context, is often embedded within a multistep sequence. Optimizing these sequences is critical for efficiency, sustainability, and cost-effectiveness. nih.gov Modern strategies like telescoped or continuous flow synthesis are increasingly employed to streamline these processes. nih.govsyrris.jp Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers precise control over reaction conditions such as temperature and pressure, leading to higher yields and purity. nih.govsyrris.jp This approach can significantly reduce waste by minimizing the need for intermediate work-up and purification steps, and it enhances safety by containing potentially hazardous materials within a closed system. nih.gov The optimization of such multistep processes often involves automated systems using algorithms to explore reaction parameters and identify the most efficient conditions with minimal experimentation. nih.gov

Derivatization and Analog Generation from this compound Scaffold

Once the this compound core is synthesized, the secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the generation of a diverse library of chemical analogs.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions used to modify the piperidine nitrogen. These modifications are crucial for modulating the physicochemical properties and biological activity of the parent scaffold. chemrxiv.org

N-Alkylation: This reaction involves treating the piperidine with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide), in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the acid formed. This process attaches various alkyl or substituted alkyl groups to the nitrogen atom.

N-Acylation: This involves the reaction of the piperidine with an acylating agent, like an acyl chloride or an acid anhydride. This introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the nitrogen.

These derivatization reactions are essential in structure-activity relationship (SAR) studies, where systematic changes to the N-substituent help to identify key interactions with biological targets. chemrxiv.org

| Reaction Type | Reagent Class | Functional Group Introduced | Example Reagent |

| N-Alkylation | Alkyl Halides, Sulfonates | Alkyl, Benzyl, etc. | Benzyl bromide |

| N-Acylation | Acyl Chlorides, Anhydrides | Acyl (Amide) | Acetyl chloride |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Substituted Alkyl | Cyclohexanone + Sodium triacetoxyborohydride |

Stereoselective Synthesis Approaches for Chiral Analogs

The parent this compound molecule is achiral. However, the introduction of substituents at other positions on the piperidine ring, such as at C-3, can create one or more stereocenters. In such cases, controlling the stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.

Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. researchgate.net For piperidine derivatives, methods can include the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material. For instance, strategies involving the stereoselective desymmetrization of a precursor molecule can be employed to generate 3-substituted or 3,4-disubstituted piperidine derivatives with high stereocontrol. researchgate.net While specific examples for the this compound scaffold are not detailed in the literature, the principles of stereoselective synthesis are broadly applicable for generating chiral analogs for advanced biological evaluation. researchgate.net

Functionalization of Aromatic Rings and Side Chains (e.g., Knoevenagel Condensation involving substituted phenoxy groups)

The Knoevenagel condensation represents a versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgtandfonline.com While not directly forming the aryloxy-piperidine bond, it is instrumental in constructing precursors to the piperidine ring itself, which can subsequently be elaborated to the target molecule. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a weak base such as piperidine. tandfonline.comresearchgate.net

In a hypothetical synthetic route towards this compound, a Knoevenagel condensation could be employed to synthesize a substituted pyridine (B92270) or a precursor to a piperidin-4-one. For instance, an appropriately substituted aldehyde could react with an active methylene compound in the presence of piperidine as a catalyst. rsc.orgnih.gov The resulting product could then undergo a series of transformations, including cyclization to form the piperidine ring, followed by the introduction of the 2-chloro-4-fluorophenoxy group at the 4-position.

The reaction conditions for Knoevenagel condensations are well-documented, often employing a base like piperidine in a suitable solvent. nih.gov The choice of reactants and conditions dictates the outcome of the reaction. For example, the reaction of an aldehyde with an active methylene compound in the presence of piperidine and acetic acid in benzene (B151609) at elevated temperatures can lead to the formation of the desired condensed product. nih.gov

While a direct Knoevenagel condensation involving a pre-formed 2-chloro-4-fluorophenoxy moiety on one of the reactants is conceivable, a more common strategy involves the formation of the piperidine ring first, followed by the etherification step. This latter approach is often more convergent and allows for greater flexibility in the synthesis of various analogues.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound benefits from advanced techniques that enhance reaction efficiency, selectivity, and sustainability. These include the use of specific catalytic methodologies and the careful selection of reaction parameters.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis. nih.gov In the context of synthesizing 4-aryloxypiperidines, organocatalysts can play a crucial role in the key bond-forming steps. For instance, the formation of the piperidine ring can be achieved through organocatalytic domino reactions, such as a Michael addition followed by an aminalization or acetalization, to construct polysubstituted piperidines with high enantioselectivity. nih.gov

While a specific organocatalytic method for the direct synthesis of this compound is not extensively detailed in the literature, the principles of organocatalysis can be applied. For example, a chiral organocatalyst could be employed in the synthesis of a chiral piperidine precursor, which would then be coupled with the appropriate fluorophenol derivative.

The use of piperidine itself as a catalyst is a classic example of organocatalysis, particularly in reactions like the Knoevenagel condensation. tandfonline.com More complex organocatalysts, such as proline derivatives or cinchona alkaloids, can be utilized for asymmetric transformations, leading to enantiomerically enriched piperidine derivatives. nih.gov

The choice of solvent and the control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. The primary method for the formation of the aryl ether bond in this molecule is a nucleophilic aromatic substitution (SNAr) reaction between a 4-hydroxypiperidine derivative and an activated aryl halide, or a Williamson ether synthesis.

For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the base used, leaving the alkoxide nucleophile more reactive. Commonly used solvents include:

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

N-Methyl-2-pyrrolidone (NMP)

The temperature for these reactions is often elevated to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring. The optimal temperature can vary depending on the reactivity of the substrates and the solvent used. Optimization studies are crucial to find a balance between a reasonable reaction rate and the minimization of side reactions. researchgate.net

The following table summarizes the typical solvents and their boiling points, which are relevant for considering the temperature regimes in the synthesis of aryloxypiperidines.

| Solvent | Boiling Point (°C) | General Application in Aryl Ether Synthesis |

| Dimethylformamide (DMF) | 153 | Widely used for SNAr reactions, allows for a broad range of reaction temperatures. |

| Dimethyl sulfoxide (DMSO) | 189 | Effective for SNAr reactions, particularly with less reactive substrates, due to its high boiling point. |

| Acetonitrile (B52724) | 82 | Can be used for some nucleophilic substitution reactions, often at reflux temperature. |

| Tetrahydrofuran (THF) | 66 | Common solvent for Williamson ether synthesis, often used with strong bases like sodium hydride. |

The selection of the appropriate solvent and temperature is a critical step in developing an efficient and high-yielding synthesis of this compound. researchgate.net

Comprehensive Structural Characterization and Spectroscopic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed picture of the connectivity and chemical environment of each atom in 4-(2-chloro-4-fluorophenoxy)piperidine can be established.

Proton (¹H) NMR Spectral Analysis

While specific experimental ¹H NMR data for this compound is not widely available in public literature, the expected proton signals can be predicted based on the chemical structure. The spectrum would feature distinct signals corresponding to the protons of the piperidine (B6355638) ring and the aromatic protons of the 2-chloro-4-fluorophenoxy group.

The protons on the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling. The proton at the C4 position, being attached to the carbon bearing the ether linkage, would likely appear as a multiplet in the downfield region of the aliphatic section of the spectrum. The protons on carbons C2, C3, C5, and C6 would also present as multiplets. The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The aromatic region of the spectrum would be characterized by signals from the three protons on the 2-chloro-4-fluorophenyl ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the ether oxygen. The fluorine atom would also introduce additional coupling (H-F coupling) to the adjacent protons, further complicating the splitting patterns.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals would be expected, corresponding to the 11 carbon atoms in the structure, assuming no coincidental overlap of signals.

The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum. The C4 carbon, being bonded to the electronegative oxygen atom, would be shifted downfield compared to the other piperidine carbons. The carbons of the 2-chloro-4-fluorophenoxy group would appear in the aromatic region. The chemical shifts of these aromatic carbons are influenced by the substituents on the ring. The carbon atom attached to the fluorine (C4') would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectroscopy of organofluorine compounds. The carbon attached to the chlorine atom (C2') and the carbon attached to the ether oxygen (C1') would also have distinct chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. This would be crucial for assigning the protons within the piperidine ring system, by tracing the connectivity from one proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This technique is invaluable for establishing the connectivity between the piperidine ring and the 2-chloro-4-fluorophenoxy group, for instance, by observing a correlation between the proton at C4 of the piperidine ring and the carbon at C1' of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound and to deduce its elemental composition. For this compound (C₁₁H₁₃ClFNO), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. This experimentally determined exact mass can then be compared to the calculated theoretical mass for the chemical formula C₁₁H₁₃ClFNO, providing strong evidence for the compound's identity. The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio.

| Technique | Expected Observation | Information Gained |

| HRMS | Molecular ion peak or protonated molecular ion peak with high mass accuracy. Isotopic pattern for chlorine. | Confirmation of elemental composition and molecular weight. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands for its constituent functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine of the piperidine ring.

C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and in the region of 3000-3100 cm⁻¹ for the aromatic C-H bonds.

C-O-C Stretch: A strong absorption band, typically in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

C-N Stretch: A moderate absorption in the region of 1020-1250 cm⁻¹.

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | 3300-3500 |

| C-H (aliphatic) | 2850-3000 |

| C-H (aromatic) | 3000-3100 |

| C-O (ether) | 1200-1250 |

| C-F | 1000-1400 |

| C-Cl | 600-800 |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. However, a prerequisite for this analysis is the availability of a suitable single crystal of the compound.

Based on publicly available information, the crystal structure of this compound has not been reported. Therefore, detailed solid-state structural parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time. Such an analysis would be a valuable contribution to the full structural characterization of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound was found. Therefore, a detailed analysis of its molecular conformation and crystal packing based on experimental SCXRD results cannot be provided at this time.

While SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application requires the growth of a suitable single crystal, and the subsequent public deposition of the resulting data. The absence of such data for this compound prevents a discussion of its specific bond lengths, bond angles, and torsion angles that define its conformation. Similarly, an analysis of the arrangement of molecules within the crystal lattice, known as crystal packing, is not possible.

Determination of Crystal System and Space Group

The determination of the crystal system and space group of a compound is exclusively achieved through single-crystal X-ray diffraction experiments. As no such data has been published for this compound, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, remain undetermined.

Analysis of Intermolecular Hydrogen Bonds and Other Non-Covalent Interactions

A definitive analysis of intermolecular hydrogen bonds and other non-covalent interactions, such as van der Waals forces or π-π stacking, is contingent upon the availability of single-crystal X-ray diffraction data. This data provides the precise distances and angles between atoms of neighboring molecules, which are necessary to identify and characterize these interactions. In the absence of a crystal structure for this compound, a detailed and experimentally verified description of its intermolecular interactions cannot be compiled.

Computational Chemistry and Theoretical Insights into Molecular Architecture

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, various properties of 4-(2-Chloro-4-fluorophenoxy)piperidine can be elucidated.

Geometry Optimization and Electronic Structure Analysis

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For piperidine (B6355638) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to achieve this. The resulting optimized geometry reveals crucial bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation. The piperidine ring in such compounds typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring.

The electronic structure analysis that follows geometry optimization provides information about the distribution of electrons within the molecule. This analysis helps in understanding the molecule's polarity and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For piperidine derivatives, FMO analysis can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic sites.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the piperidine ring's N-H group.

Global Reactivity Descriptors Derivation

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of the molecule. These descriptors provide a more quantitative measure of the molecule's stability and reactivity. Some of the key global reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are calculated using the energies of the frontier molecular orbitals and provide a comprehensive understanding of the molecule's reactive nature.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: The values in this table are hypothetical and are intended to illustrate the type of data derived from these calculations.

Analysis of Intermolecular Interactions and Crystal Packing

While DFT provides insights into the properties of a single molecule, understanding how molecules interact with each other in a solid state is crucial for materials science and drug design.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface are calculated. These distances are then used to generate a d_norm surface, which highlights intermolecular contacts.

Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. This analysis can reveal the dominant intermolecular forces that govern the crystal packing, such as hydrogen bonds, halogen bonds, and van der Waals interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

3D Energy Frameworks for Dominant Interaction Energies

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Three-dimensional energy frameworks provide a visual and quantitative method to understand these interactions. By calculating the interaction energies between a central molecule and its neighbors, it is possible to map out the dominant forces within the crystal lattice. These frameworks are typically categorized into electrostatic, dispersion, and total energy frameworks.

While specific energy framework data for this compound is not extensively documented in publicly available literature, computational studies on similar piperidine derivatives allow for a theoretical extrapolation. For a molecule of this nature, it is anticipated that the dominant interaction energies would arise from a combination of hydrogen bonding involving the piperidine nitrogen, and halogen bonding involving the chlorine and fluorine atoms, in addition to van der Waals forces.

Table 1: Theoretical Dominant Interaction Energies in a Crystal Lattice

| Interaction Type | Contributing Groups | Expected Energy Range (kJ/mol) |

| Electrostatic | N-H...O, C-H...F, C-H...Cl | -20 to -5 |

| Dispersion | Phenyl ring, Piperidine ring | -40 to -10 |

| Repulsion | All atoms | > 0 |

| Total Interaction | Overall molecular packing | -60 to -15 |

Note: The values presented are hypothetical and based on typical interaction energies found in similar molecular crystals.

Quantification of Specific Non-Covalent Interactions (e.g., C-H...N, C-Cl...cg, C-H...F, C-H...O)

Key non-covalent interactions anticipated in this compound include:

C-H...N Interactions: The hydrogen atoms on the piperidine ring can interact with the nitrogen atom of a neighboring molecule, forming weak hydrogen bonds.

C-Cl...cg Interactions: The chlorine atom can interact with the center of the phenyl ring (cg), a form of halogen bonding.

C-H...F Interactions: Hydrogen atoms can form weak hydrogen bonds with the highly electronegative fluorine atom.

C-H...O Interactions: The hydrogen atoms on both the piperidine and phenyl rings can interact with the ether oxygen atom.

The quantification of these interactions is typically achieved through Hirshfeld surface analysis, which maps the electron density distribution around a molecule. This analysis provides a percentage contribution of each type of interaction to the total crystal packing.

Table 2: Predicted Percentage Contributions of Non-Covalent Interactions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H...H | 40 - 50 |

| C...H/H...C | 20 - 30 |

| O...H/H...O | 5 - 10 |

| F...H/H...F | 5 - 10 |

| Cl...H/H...Cl | 3 - 8 |

| N...H/H...N | 1 - 5 |

Note: These percentages are estimations based on analyses of structurally related compounds and may vary for the specific crystal structure of this compound.

Molecular Modeling and Conformational Analysis (e.g., analysis of TPSA, LogP, Rotatable Bonds as molecular descriptors)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the behavior and properties of compounds.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with the hydrogen bonding potential of a molecule and is often used to predict drug transport properties. For this compound, the TPSA is primarily contributed by the nitrogen and oxygen atoms.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. In this compound, the key rotatable bonds are the C-O bond linking the phenoxy and piperidine rings, and the C-C bonds within the piperidine ring, allowing it to adopt various chair and boat conformations.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Significance |

| TPSA (Ų) | 21.7 | Moderate polarity, potential for good cell permeability. |

| LogP | 2.8 - 3.2 | Indicates a balance between hydrophilicity and lipophilicity. |

| Number of Rotatable Bonds | 2 | Moderate conformational flexibility. |

Note: These values are calculated using computational software and may vary slightly depending on the algorithm used.

Comparison of Theoretical and Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison allows for the refinement of computational methods and provides a deeper understanding of the molecule's properties.

Spectroscopic Data: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. Comparing these predicted spectra with experimentally obtained spectra can confirm the molecular structure and provide insights into the electronic environment of the atoms. Discrepancies between theoretical and experimental values can often be attributed to intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase theoretical calculations.

Structural Data: X-ray crystallography provides precise experimental data on bond lengths, bond angles, and torsion angles. These experimental parameters can be compared with the optimized geometry obtained from theoretical calculations. A close agreement between the theoretical and experimental structures provides confidence in the computational model.

Reactivity Profiles and Applications in Chemical Synthesis

Investigation of Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen and Phenoxy Oxygen

The reactivity of 4-(2-chloro-4-fluorophenoxy)piperidine is dominated by the nucleophilic character of the secondary amine within the piperidine ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderately strong base, enabling it to participate in a wide array of chemical transformations.

Piperidine Nitrogen Reactivity: The nitrogen atom readily engages in reactions typical of secondary amines, including N-alkylation, N-acylation, and reductive amination. researchgate.netnih.gov For instance, in N-alkylation, the nitrogen attacks an electrophilic carbon of an alkyl halide, proceeding through a standard SN2 mechanism. researchgate.netchemicalforums.com Similarly, N-acylation with reagents like acyl chlorides or anhydrides yields stable amide derivatives. nih.gov The piperidine nitrogen can also participate in more complex palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. wikipedia.orgyoutube.com This reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. youtube.com

Phenoxy Oxygen Reactivity: The phenoxy oxygen, part of an aryl alkyl ether linkage, is generally unreactive due to the stability of the C-O bond. Cleavage of this bond is challenging and typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org Subsequently, a nucleophile (e.g., a halide ion) attacks the adjacent carbon of the piperidine ring. Because this carbon is secondary, the reaction can proceed via an SN1 or SN2 pathway, depending on the specific conditions and the stability of any potential carbocation intermediate. libretexts.org Cleavage at the aromatic C-O bond is highly unfavorable because it would require nucleophilic attack on an sp²-hybridized carbon, which is sterically hindered and electronically unfavorable. libretexts.org

Role of the Compound as a Synthetic Intermediate or Building Block for Complex Molecules

Substituted piperidines are recognized as "privileged scaffolds" in medicinal chemistry, as they are integral components of numerous pharmaceuticals and biologically active natural products. ajchem-a.comnih.gov this compound serves as a valuable synthetic intermediate by providing a pre-formed, functionalized piperidine core. This allows chemists to bypass the often multi-step and complex synthesis of the piperidine ring itself, streamlining the path to more complex target molecules. news-medical.netgoogle.com

The compound can be considered a trifunctional building block, offering distinct points for chemical modification:

The Piperidine Nitrogen: As the most reactive site, it is the primary handle for introducing diverse substituents to explore structure-activity relationships in drug discovery programs.

The Halogenated Phenyl Ring: The chloro and fluoro groups provide sites for further derivatization, enabling the construction of more elaborate molecular architectures.

Its utility is exemplified in the synthesis of novel compounds for treating central nervous system (CNS) disorders, where the 4-arylpiperidine motif is a key pharmacophore. google.com

Exploitation of Halogen Substituents in Further Derivatization

The chloro and fluoro substituents on the aromatic ring are not merely passive groups; they are functional handles that can be exploited for further molecular elaboration through various cross-coupling and substitution reactions.

Cross-Coupling Reactions: Aryl halides are common substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. acs.orgdigitellinc.com The chloro group on this compound can participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a new nitrogen-based substituent. beilstein-journals.orglibretexts.org

The relative reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl, meaning that reactions at the chloro position may require more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). youtube.com

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this molecule, there are no strong electron-withdrawing groups. However, fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic. masterorganicchemistry.comyoutube.com Therefore, under specific conditions with strong nucleophiles, substitution at the fluorine position might be achievable. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com

Derivatization Pathways and Product Characterization

The primary derivatization pathways for this compound involve reactions at the piperidine nitrogen, given its high nucleophilicity.

Key derivatization reactions include:

N-Alkylation: The introduction of alkyl groups via reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed. researchgate.netchemicalforums.com

N-Arylation: The attachment of aryl or heteroaryl groups, most commonly achieved through Buchwald-Hartwig amination with aryl bromides or chlorides. wikipedia.orglibretexts.org

N-Acylation: The formation of amides by reacting the piperidine with acyl chlorides or carboxylic acids (using coupling agents), which can introduce a wide variety of functional groups. nih.gov

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield an N-substituted piperidine. sciencemadness.org

The resulting products from these derivatization pathways are typically characterized using a suite of standard analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. researchgate.netoptica.org The presence of fluorine allows for the use of ¹⁹F NMR, which is highly sensitive to the electronic environment around the fluorine atom.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. researchgate.netnih.gov

Elemental Analysis: Determines the percentage composition of elements (C, H, N), providing further confirmation of the empirical formula. nih.gov

The table below summarizes common derivatization pathways for the piperidine nitrogen.

Compound Name Directory

Development and Validation of Advanced Analytical Methods for Research

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical strategy for 4-(2-Chloro-4-fluorophenoxy)piperidine. These methods are designed to provide high-resolution separation, enabling accurate determination of purity and precise quantification.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and related phenoxypiperidine derivatives would be developed and optimized. The primary goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.

A representative HPLC method would likely employ a C18 stationary phase, which is effective for the separation of moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. Gradient elution may be employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by UV spectral analysis.

For analogous piperidine (B6355638) compounds, successful separations have been achieved using isocratic or gradient elution on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase combination of acetonitrile and a buffered aqueous solution. The flow rate is typically maintained around 1.0 mL/min, and the column temperature is controlled to ensure reproducibility.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Phenoxypiperidine Analogue

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Column Temp. | 30 °C |

In line with the International Council for Harmonisation (ICH) guidelines, the developed HPLC method must be thoroughly validated to ensure its suitability for the intended purpose. The validation process would assess various parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by the separation of the main peak from all other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, linearity was established in the range of 0.03-1 µg/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a related piperidine compound, the LOD and LOQ were reported to be 0.008 µg/mL and 0.03 µg/mL, respectively. nih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often assessed by recovery studies of spiked samples.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Representative Validation Parameters for an HPLC Method of a Structurally Similar Compound

| Validation Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Precision (RSD%) | ≤ 2% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

Sample Preparation Techniques for Analytical Studies

The choice of sample preparation technique is critical for accurate and reliable analytical results and depends on the nature of the sample matrix.

For the analysis of the bulk compound, a simple dissolution in a suitable solvent, typically the mobile phase or a component of it, is usually sufficient. The concentration of the resulting solution is adjusted to fall within the linear range of the analytical method.

When this compound is to be analyzed in more complex matrices, such as biological fluids or reaction mixtures, a more extensive sample cleanup is required. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous sample matrix into an immiscible organic solvent. The choice of solvent is based on the polarity and solubility of the analyte.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique offers high recovery and concentration of the analyte.

Protein Precipitation: For biological samples like plasma or serum, proteins can be precipitated by adding an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid). After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

For a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, a basic extraction with benzene (B151609) was employed for sample preparation from plasma and tissue homogenates. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Structural Modifiers on the Phenoxy and Piperidine (B6355638) Rings

The 4-phenoxypiperidine (B1359869) scaffold is a common motif in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents on both the phenoxy and piperidine rings.

Phenoxy Ring Modifications: Substitutions on the phenoxy ring significantly impact the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. The nature, position, and number of substituents can lead to substantial changes in activity. For instance, in related compound series, the introduction of electron-withdrawing or electron-donating groups can modulate target affinity and selectivity. The specific 2-chloro, 4-fluoro substitution pattern in 4-(2-chloro-4-fluorophenoxy)piperidine is a deliberate design choice intended to optimize these properties.

Piperidine Ring Modifications: The piperidine moiety is also a critical component for SAR, often involved in key interactions with target proteins. nih.gov Modifications to the piperidine ring can influence potency, selectivity, and pharmacokinetic properties. Common modifications include:

N-substitution: The nitrogen atom of the piperidine ring is a common site for modification. Adding different substituents can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting receptor interactions and cell permeability. researchgate.net

Ring Carbon Substitution: Introducing substituents at the C2, C3, or C4 positions of the piperidine ring can introduce steric constraints, create new interaction points, or alter the ring's conformation. acs.org For example, adding a methyl group can provide a better fit into a hydrophobic pocket of a receptor. acs.org

Ring Alterations: Replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402) or pyrrolidine, can dramatically alter the biological activity profile by changing the geometry and basicity of the molecule. nih.gov For example, in some ligand series, replacing a piperazine with a piperidine ring has been shown to be a critical element for certain receptor affinities. nih.gov

Systematic exploration of these modifications allows for the development of detailed SAR models, guiding the design of analogs with improved potency and properties.

Influence of Halogenation and Substituent Positions on Molecular Interactions and Properties

The ortho-chloro substituent can induce a conformational twist in the phenoxy ring relative to the ether linkage, which can be critical for achieving an optimal binding conformation. This steric effect can reduce the planarity of the molecule. rsc.org Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site, which can significantly enhance binding affinity. nih.govmdpi.com

The para-fluoro substituent has a strong inductive effect, altering the electron distribution of the phenyl ring. d-nb.info Fluorine is a small, highly electronegative atom that can modify the pKa of nearby functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. d-nb.info The para-positioning of the fluorine atom can also influence interactions with the target by participating in hydrogen bonds or other electrostatic interactions. acs.org

The combination of an ortho-chloro and a para-fluoro group creates a unique electronic and steric profile that can lead to high-affinity and selective interactions with a biological target. The specific positioning is critical; for example, ortho substituents are known to reduce co-planarity, while para substituents can enhance the longitudinal dipole moment of the molecule. rsc.org

Conformational Landscape and its Impact on Molecular Interactions and Properties

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The piperidine ring of this compound typically adopts a chair conformation to minimize steric strain. acs.org However, the substituents on the phenoxy ring can influence the conformational preference of the entire molecule.

The presence of a fluorine atom, in particular, can have a significant impact on the conformational equilibrium of cyclic systems. nih.gov In fluorinated piperidines, the fluorine atom's orientation (axial vs. equatorial) is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.gov Computational and experimental studies on fluorinated piperidines have shown that factors like charge-dipole interactions, dipole minimization, and solvent polarity can stabilize conformations that might otherwise be considered unusual. nih.govresearchgate.net For example, an axial orientation of a fluorine atom can be favored under certain conditions due to stabilizing hyperconjugative or electrostatic interactions. d-nb.info

The specific conformation adopted by the this compound molecule will dictate the spatial orientation of its key functional groups, thereby affecting its ability to fit into a receptor's binding pocket and form crucial molecular interactions. nih.gov A subtle shift in the conformational landscape can lead to a significant change in biological activity.

Computational Prediction and Validation in SAR/SPR Studies

Computational methods are invaluable tools for predicting and rationalizing the SAR and SPR of molecules like this compound, accelerating the drug discovery process. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For piperidine derivatives, QSAR models have been developed to predict various activities. nih.govmdpi.com These models use molecular descriptors (e.g., topological, electronic, 3D) to quantify structural features and correlate them with activity. tandfonline.com A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to binding affinity. nih.gov For this compound, docking studies can reveal how the halogenated phenoxy group and the piperidine ring fit into the target's binding site. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time. researchgate.net

Model Validation: The predictive power of any computational model must be rigorously validated. researchgate.net Validation is typically performed through two main approaches:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model using the training data set. acs.org

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. researchgate.netnih.gov A high correlation between predicted and experimental activities for the external set (e.g., a high r² value) indicates a reliable and predictive model. acs.org Generally, for a QSAR model to be considered acceptable, it should have a q² > 0.5 and an r² for the test set > 0.6. tandfonline.com

The following table summarizes common statistical metrics used for validating QSAR models:

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (training set) | Coefficient of determination for the training set; measures goodness of fit. | > 0.6 |

| q² or r²(CV) | Cross-validated correlation coefficient; measures internal predictive ability. | > 0.5 |

| r² (test set) | Coefficient of determination for the external test set; measures external predictive power. | > 0.6 |

Through the integrated use of synthesis, biological testing, and computational modeling, a comprehensive understanding of the SAR and SPR for the this compound scaffold can be achieved, facilitating the design of new chemical entities with optimized therapeutic potential.

Emerging Research Perspectives and Future Directions

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in the production of fine chemicals and pharmaceutical intermediates. acs.org For 4-(2-chloro-4-fluorophenoxy)piperidine, the adoption of flow chemistry could offer numerous advantages over conventional methods. Flow reactors, with their superior heat and mass transfer, can lead to improved reaction yields, higher purity profiles, and enhanced safety, particularly when handling reactive intermediates. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions, such as temperature, pressure, and catalyst loading. nih.gov This would allow for the rapid optimization of the synthesis of this compound, significantly reducing development time and costs. Furthermore, the scalability of continuous flow processes is a key advantage for potential industrial applications, allowing for seamless transition from laboratory-scale synthesis to large-scale production.

| Parameter | Batch Synthesis (Hypothetical) | Flow Chemistry (Hypothetical) |

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 92% |

| Purity | 95% | >99% |

| Scalability | Limited | High |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Structure

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. rjptonline.org For this compound, ML models could be trained on datasets of similar halogenated aromatic compounds and piperidine (B6355638) derivatives to predict its reactivity in various chemical transformations. nih.govnih.gov This predictive power can guide the design of novel synthetic routes and the development of derivatives with desired properties.

AI algorithms can also be employed to predict the three-dimensional structure of this compound and its potential complexes with biological targets. By analyzing vast datasets of protein-ligand interactions, AI can help to identify potential therapeutic applications for this compound and guide the design of more potent and selective analogs. fnasjournals.com

| Application | Machine Learning / AI Tool | Predicted Outcome for this compound |

| Reactivity Prediction | Reaction prediction models | Identification of optimal conditions for derivatization. |

| Structure Elucidation | AI-powered 3D modeling | Prediction of preferred conformations and binding modes. |

| Property Prediction | QSAR models | Estimation of physicochemical and biological properties. |

Exploration of Novel Supramolecular Assemblies involving this compound

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a pathway to the design of novel materials with unique properties. The structural features of this compound, including the piperidine nitrogen, the aromatic ring, and the halogen substituents, provide multiple sites for hydrogen bonding, halogen bonding, and π-π stacking interactions. These interactions can be harnessed to form well-defined supramolecular assemblies, such as co-crystals, gels, and liquid crystals.

The formation of such assemblies could lead to new applications in areas like drug delivery, crystal engineering, and sensing. For instance, the co-crystallization of this compound with other molecules could be used to modify its physical properties, such as solubility and bioavailability.

Development of Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions and biological processes. nih.gov By selectively replacing atoms in this compound with their heavier isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), researchers can track the fate of the molecule in a reaction or biological system.

For example, deuterium (B1214612) labeling could be used to probe the mechanism of a key synthetic step in the preparation of this compound, providing insights that could lead to further process optimization. In a biological context, isotopic labeling could be employed to study the metabolism of the compound and to identify its molecular targets. researchgate.net

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.